molecular formula C19H22N2 B10791759 cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride

cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride

Cat. No.: B10791759
M. Wt: 278.4 g/mol
InChI Key: RFUWGQBFONIXFA-HDICACEKSA-N
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Description

cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound that features a biphenyl group, a methyl group, and an octahydro-pyrrolo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride
  • Pyrano[3,4-c]pyrroles
  • Pyrrolopyrazine derivatives

Uniqueness: cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to its specific structural features, such as the biphenyl group and the octahydro-pyrrolo[3,4-c]pyrrole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(3aR,6aS)-2-methyl-5-(4-phenylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H22N2/c1-20-11-17-13-21(14-18(17)12-20)19-9-7-16(8-10-19)15-5-3-2-4-6-15/h2-10,17-18H,11-14H2,1H3/t17-,18+

InChI Key

RFUWGQBFONIXFA-HDICACEKSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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